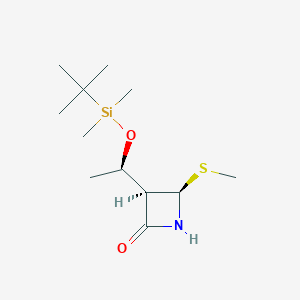
Methyl-2,5-dichlor-6-(methylamino)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines, and are widely recognized for their role in various biological processes
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate has several applications in scientific research:
Wirkmechanismus
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that similar targets may be involved for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate may affect similar pathways.
Result of Action
The molecular results of related compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate may have similar effects.
Biochemische Analyse
Biochemical Properties
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, influencing their catalytic functions .
Cellular Effects
The effects of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cell viability and proliferation in various cell types .
Molecular Mechanism
At the molecular level, Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce catalytic efficiency . It also influences gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in pyrimidine metabolism, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of pyrimidine derivatives .
Transport and Distribution
The transport and distribution of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence cellular processes .
Vorbereitungsmethoden
The synthesis of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichloropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate. The resulting intermediate is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product .
Analyse Chemischer Reaktionen
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-5-methylpyrimidine: This compound is similar in structure but lacks the methylamino and ester groups, which may result in different chemical and biological properties.
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate:
Triazole-Pyrimidine Hybrids:
Eigenschaften
IUPAC Name |
methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWLVPPFQRKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)





![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)

![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)

![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)

![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)
